3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to the amine. This intermediate is further reacted with 2-methyl-4-oxoquinazoline-3(4H)-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar aromatic and methoxy groups but lacking the quinazoline moiety.
3-(3,4-Dimethoxyphenyl)propionic acid: Another related compound with a similar aromatic structure but different functional groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H25N3O4/c1-15-24-18-7-5-4-6-17(18)22(27)25(15)13-12-23-21(26)11-9-16-8-10-19(28-2)20(14-16)29-3/h4-8,10,14H,9,11-13H2,1-3H3,(H,23,26) |
InChI Key |
FSTZMYUQMHVWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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